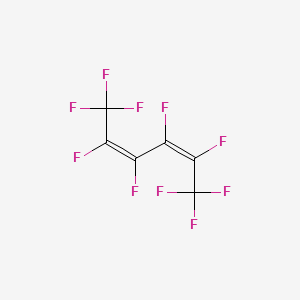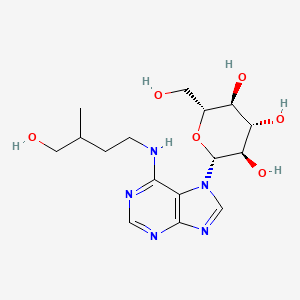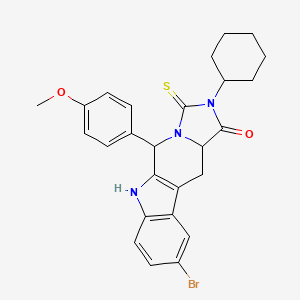
PTC-510 TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PTC-510 TFA salt is a chemical compound known for its ability to inhibit hypoxia-induced vascular endothelial growth factor (VEGF) expression . It has a molecular formula of C26H26BrN3O2S and a molecular weight of 524.48 . This compound is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
The preparation of PTC-510 TFA salt involves several synthetic routes and reaction conditions. One common method includes the use of trifluoroacetic acid (TFA) during the purification of pharmaceutical and biotechnology products . TFA is often used with an acetonitrile gradient on a preparative reversed-phase high-performance liquid chromatography (HPLC) column to purify synthetic peptides . The removal of residual TFA is crucial due to its toxicity .
Chemical Reactions Analysis
PTC-510 TFA salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium trifluoroacetate, acetonitrile, and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PTC-510 TFA salt has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is used as an inhibitor of hypoxia-induced VEGF expression . In biology, it is used to study the effects of hypoxia on cellular processes . In medicine, it is used in preclinical studies to investigate potential therapeutic applications . In industry, it is used in the purification of pharmaceutical and biotechnology products .
Mechanism of Action
The mechanism of action of PTC-510 TFA salt involves the inhibition of hypoxia-induced VEGF expression . This compound targets specific molecular pathways involved in the hypoxia response, thereby reducing the expression of VEGF . The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular components to exert its effects .
Comparison with Similar Compounds
PTC-510 TFA salt is unique in its ability to inhibit hypoxia-induced VEGF expression . Similar compounds include other VEGF inhibitors and compounds used in the purification of pharmaceutical products, such as formic acid and acetic acid . this compound stands out due to its specific molecular structure and targeted mechanism of action .
Properties
Molecular Formula |
C26H26BrN3O2S |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
4-bromo-13-cyclohexyl-10-(4-methoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5-tetraen-14-one |
InChI |
InChI=1S/C26H26BrN3O2S/c1-32-18-10-7-15(8-11-18)24-23-20(19-13-16(27)9-12-21(19)28-23)14-22-25(31)29(26(33)30(22)24)17-5-3-2-4-6-17/h7-13,17,22,24,28H,2-6,14H2,1H3 |
InChI Key |
WFMYUKAIOWLABZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5CCCCC5)C6=C(N3)C=CC(=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
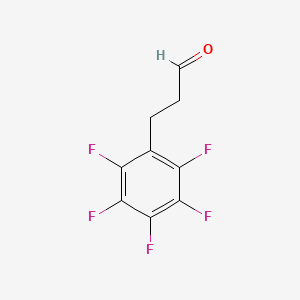
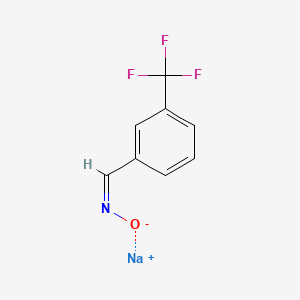
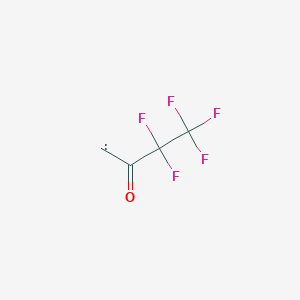
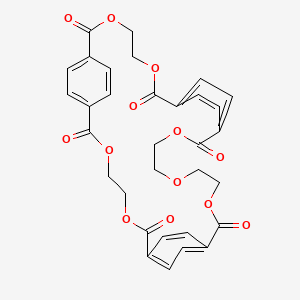
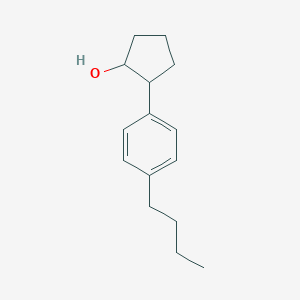
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)


